REACTION_CXSMILES
|
S(Cl)(Cl)=O.[N:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11]([OH:13])=[O:12].[Br-].[Na+].[Cl:16]C1C=CN=C(CCl)C=1.[C:25](O)([CH3:28])([CH3:27])[CH3:26]>ClCCCl.C(Cl)Cl.N1C=CC=CC=1>[Cl:16][C:8]1[CH:9]=[CH:10][N:5]=[C:6]([C:11]([O:13][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:12])[CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
0.93 mg
|
Type
|
reactant
|
Smiles
|
[Br-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=C1)CCl
|
Name
|
|
Quantity
|
19.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
20.7 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 24 h. the reaction mixture
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
thionyl chloride was removed in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was diluted with THF (50 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The compound was used for further reaction without purification
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated at 50° C. for 24 h
|
Duration
|
24 h
|
Type
|
WASH
|
Details
|
washed with 5% citric acid several times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (30% EtOAc in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC=C1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.6 g | |
YIELD: PERCENTYIELD | 60.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |